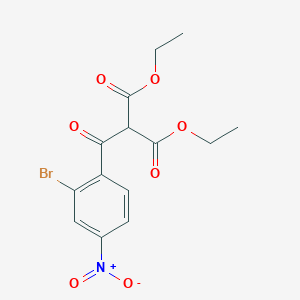

Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate

Description

Properties

IUPAC Name |

diethyl 2-(2-bromo-4-nitrobenzoyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-6-5-8(16(20)21)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAFINNMGBOQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Intermediate Formation and Subsequent Condensation with Diethyl Malonate

One common approach to synthesize substituted benzoyl malonates, including diethyl 2-(2-bromo-4-nitrobenzoyl)malonate, involves:

Step 1: Acyl Chlorination

Starting from 2-bromo-4-nitrobenzoic acid or a related precursor, the carboxylic acid is converted into the corresponding benzoyl chloride via reaction with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) in an inert solvent at 55–65 °C. The reaction is typically catalyzed by a Lewis acid or other catalysts to promote acyl chloride formation. Excess chlorinating agent and solvent are removed under reduced pressure to yield a crude benzoyl chloride intermediate.Step 2: Condensation with Diethyl Malonate

The crude benzoyl chloride is then reacted with diethyl malonate or its derivatives (e.g., di-tert-butyl malonate) in the presence of an alkaline reagent and inorganic salts in a second inert solvent. The mixture is stirred and heated at 55–65 °C for 1–2 hours. After completion, the reaction mixture is neutralized to pH 5–6, and the organic layer is separated, washed, dried, and concentrated to obtain the desired benzoyl malonate compound.Step 3: Hydrolysis and Workup

The resulting compound may undergo hydrolysis in a mixture of water, organic acid, and inorganic acid under reflux for 2–3 hours. After neutralization and extraction, the product is concentrated under reduced pressure to yield the purified this compound.

This method is well documented in patent literature and provides a reliable route with good yields and purity control.

Direct Alkylation of Diethyl Methylmalonate with 2-Bromo-1-fluoro-4-nitrobenzene

An alternative, efficient synthesis involves nucleophilic aromatic substitution on 2-bromo-1-fluoro-4-nitrobenzene by the enolate of diethyl methylmalonate:

Step 1: Generation of Enolate

Diethyl methylmalonate is dissolved in anhydrous N,N-dimethylformamide (DMF) and cooled to 0 °C under nitrogen. Sodium hydride (60% dispersion in mineral oil) is added slowly to generate the sodium enolate of diethyl methylmalonate.Step 2: Aromatic Substitution

2-Bromo-1-fluoro-4-nitrobenzene is rapidly added to the enolate solution at room temperature. The reaction mixture turns bright red, indicating formation of the substitution product. The reaction proceeds for approximately 10 minutes at ambient temperature.Step 3: Workup and Isolation

The crude reaction mixture is evaporated to dryness and partitioned between dichloromethane and saturated aqueous sodium chloride. The organic phase is washed, dried, and concentrated to give diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate as a pale yellow oil with a reported yield of 99%.

This procedure is notable for its high yield, mild conditions, and relatively short reaction time.

Considerations on Solvent and Reaction Conditions

Solvent Choice:

Polar aprotic solvents such as DMF and 1,2-dimethoxyethane are preferred for their ability to solubilize both the nucleophile and electrophile and to stabilize the carbanion intermediates, enhancing reaction efficiency.Temperature Control:

Initial low temperatures (0–5 °C) are used to control the generation of reactive intermediates and avoid side reactions, followed by stirring at room temperature or mild heating to complete the reaction.Catalysts and Bases:

Sodium hydride is commonly used as a strong base to generate enolates. Catalysts in acyl chloride formation may include Lewis acids or other chlorination accelerators.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The acyl chloride method allows for flexibility in substituent variation on the benzoyl moiety and is suitable for scale-up due to the robustness of the chlorination and condensation steps.

The direct alkylation method offers a rapid, high-yielding synthesis but requires careful handling of sodium hydride and anhydrous conditions to prevent side reactions.

Solvent polarity and base strength critically influence the reaction outcome, with polar aprotic solvents and strong bases favoring higher yields and cleaner products.

Hydrolysis and workup steps are crucial for removing impurities and achieving the desired purity for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium ethoxide, potassium carbonate.

Reduction: Hydrogen gas, palladium catalyst.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Various substituted benzoyl malonates.

Reduction: Diethyl 2-(2-amino-4-nitrobenzoyl)malonate.

Hydrolysis: 2-(2-bromo-4-nitrobenzoyl)malonic acid.

Scientific Research Applications

Synthesis of Bioactive Compounds

Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate is often utilized as a building block in the synthesis of bioactive compounds. Its structure allows for various chemical modifications that lead to the formation of complex molecules with potential pharmaceutical applications.

- Oxindole Derivatives : The compound can be transformed into oxindole derivatives through catalytic hydrogenation processes. These derivatives have shown promise in medicinal chemistry due to their biological activities, including anti-cancer properties .

Chemical Reactions and Mechanisms

The reactivity of this compound makes it a valuable reagent in several chemical reactions:

- Malonic Ester Synthesis : It participates in malonic ester synthesis, where it reacts with various nucleophiles to form substituted malonates. This reaction is significant for producing compounds used in drug development and agrochemicals .

- Nucleophilic Substitution : The bromine atom in the compound serves as a good leaving group, facilitating nucleophilic substitution reactions. This characteristic is exploited in synthesizing more complex structures from simpler precursors .

Case Studies

Several studies highlight the utility of this compound in practical applications:

- Synthesis of C-Glycosyl Malonates : Research demonstrated that this compound can be effectively used to synthesize C-glycosyl malonates through condensation reactions. These products have potential applications in carbohydrate chemistry and the development of glycosylated drugs .

- Pharmaceutical Applications : A specific case involved the use of this compound in synthesizing novel anti-cancer agents. The synthesized compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating their potential as therapeutic agents .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds |

| Organic Synthesis | Building block for complex molecules |

| Agrochemicals | Potential use in pesticide formulation |

Mechanism of Action

The mechanism of action of Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate involves its ability to undergo nucleophilic substitution reactions, which allows it to form covalent bonds with various nucleophiles. This reactivity is primarily due to the presence of the bromine atom and the electron-withdrawing nitro group, which make the benzoyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromo, Nitro, and Aryl Group Effects

Dimethyl 2-(4-Bromo-2-Nitrophenyl)Malonate (1d)

- Structure : Methyl ester groups with a 4-bromo-2-nitrophenyl substituent.

- Synthesis : Prepared via nucleophilic substitution of 5-bromo-2-fluoronitrobenzene with dimethyl malonate in DMF using K₂CO₃ as a base .

- The phenyl (rather than benzoyl) substituent lacks a carbonyl group, limiting its utility in ketone-mediated transformations.

Diethyl 2-(4-Nitrobenzyl)Malonate

- Structure: Diethyl ester with a 4-nitrobenzyl (CH₂-C₆H₄-NO₂) group.

- Applications : Registered as a high-purity reference material for regulatory submissions (e.g., ANDA/NDA), highlighting its importance in pharmaceutical quality control .

- Key Differences : The benzyl group (alkyl-linked aromatic ring) offers distinct reactivity compared to the benzoyl group, favoring alkylation or hydrogenation reactions over acylations.

Diethyl 2-(2-Bromo-4-Nitrophenyl)-2-Methylmalonate

- Structure : Diethyl ester with a 2-bromo-4-nitrophenyl group and a methyl group on the malonate backbone.

- Impact of Methyl Substitution: The methyl group introduces steric hindrance, which may slow enolate formation or nucleophilic attacks, altering reaction pathways compared to the unmethylated target compound .

Ester Group Variations: Diethyl vs. Dimethyl Malonates

Dimethyl 2-(4-Bromo-2-Nitrophenyl)Malonate (1d) vs. Diethyl Analogs

- Reactivity: Dimethyl esters generally exhibit higher reactivity in enolate-mediated reactions due to reduced steric bulk. For example, dimethyl derivatives are preferred in base-mediated cyclizations .

- Solubility: Diethyl esters typically have lower polarity, enhancing solubility in non-polar solvents, which can influence reaction conditions and purification steps .

Benzoyl vs. Benzyl vs. Phenylacetyl Substituents

- Benzoyl (Target Compound) : The ketone group enables participation in conjugate additions or cycloadditions (e.g., with arynes or diazo compounds) to form fused heterocycles .

- Benzyl (Diethyl Benzylmalonate): The CH₂ linker facilitates alkylation reactions, as seen in the synthesis of coumarins or indanones .

- Phenylacetyl (Diethyl 2-(2-Phenylacetyl)Malonate) : The acetyl group supports Claisen condensations, useful in synthesizing β-keto esters for pharmaceuticals .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12BrN2O5

- Molecular Weight : 343.14 g/mol

The presence of the bromo and nitro groups on the aromatic ring enhances its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in metabolic pathways. For instance, analogs have demonstrated inhibition of RNA-dependent RNA polymerase, which is crucial in viral replication processes .

- Antimicrobial Properties : Research indicates that derivatives of malonates like this compound exhibit antimicrobial activity. The presence of halogen and nitro groups may contribute to their effectiveness against bacterial strains .

- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. The compound's ability to induce apoptosis in these cells has been noted, although specific data on this compound is still limited .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

- Antiviral Activity : In a study evaluating non-nucleoside inhibitors for Hepatitis C virus (HCV), compounds structurally related to this compound were found to have significant inhibitory effects on HCV replication with EC50 values below 50 nM .

- Antimicrobial Tests : The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

Case Studies

Several case studies highlight the compound's potential:

- HCV Inhibition : A study focused on the design of novel inhibitors for HCV reported that compounds similar to this compound exhibited strong binding affinity to the NS5B polymerase, a key enzyme in the viral life cycle .

- Cytotoxicity Assessment : In cancer research, derivatives were evaluated for their cytotoxic effects on human cancer cell lines, revealing that some analogs induced cell death through apoptosis pathways, although specific data on this compound is still emerging .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Strong inhibition of NS5B | |

| Antimicrobial | Effective against bacteria | |

| Cytotoxicity | Induced apoptosis |

Table 2: Comparison with Related Compounds

| Compound Name | EC50 (nM) | MIC (µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | <50 | Not reported | Not reported |

| Similar Non-Nucleoside Inhibitor | <50 | <10 | <20 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diethyl 2-(2-bromo-4-nitrobenzoyl)malonate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, aryl halides (e.g., 2-bromo-4-nitrobenzoyl derivatives) can react with diethyl malonate enolates under basic conditions (K₂CO₃ in DMF at 100°C) to form the target product. Solvent choice (e.g., DMF vs. THF) and temperature significantly affect reaction kinetics and yields .

- Key Considerations : Excess malonate (2.5 equiv) and prolonged heating (1.5–3 h) are often required to drive the reaction to completion. Purification via silica gel chromatography with gradient elution (e.g., 2–10% EtOAc/hexanes) ensures product purity .

Q. How is the structure of this compound validated post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Characteristic signals include the malonate methylene protons (δ ~5.30 ppm) and aromatic protons from the bromo-nitrobenzoyl group (δ ~7.40–8.05 ppm). Carbonyl carbons appear at δ ~165–170 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ or [M+Na]+) .

- Contradictions : Discrepancies in spectral data may arise from impurities or isomerization during synthesis, necessitating repeated characterization under standardized conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the bromo-nitrobenzoyl group addition to diethyl malonate?

- Mechanism : The reaction proceeds via deprotonation of diethyl malonate to form a resonance-stabilized enolate, which attacks the electrophilic carbonyl carbon of the 2-bromo-4-nitrobenzoyl chloride. Steric and electronic effects from the nitro group (strong meta-directing) and bromine (ortho/para-directing) influence regioselectivity, favoring substitution at the benzoyl position .

- Kinetic vs. Thermodynamic Control : Elevated temperatures (e.g., 100°C) favor thermodynamic products, while lower temperatures may trap kinetic intermediates. Time-resolved EPR studies can monitor radical intermediates in such reactions .

Q. How do steric and electronic effects of the bromo and nitro substituents impact subsequent transformations (e.g., cross-coupling or cyclization)?

- Cross-Coupling Challenges : The electron-withdrawing nitro group deactivates the aryl ring, complicating Buchwald-Hartwig amination or Suzuki-Miyaura couplings. Copper(I)-catalyzed arylation (e.g., with Cs₂CO₃ and CuI) is preferred for functionalizing the malonate α-carbon while preserving the nitro group .

- Cyclization Pathways : Under basic conditions, the malonate moiety can undergo intramolecular cyclization to form spirooxindoles or furans. The nitro group’s electron deficiency accelerates lactamization, while bromine may act as a leaving group in elimination steps .

Q. What strategies mitigate competing side reactions during alkylation/arylation of this compound?

- Optimized Catalysis : Use of Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) suppresses undesired β-hydride elimination in cross-couplings. For enantioselective alkylation, L-proline catalysis (e.g., Michael additions) achieves high enantiomeric excess (up to 79% ee) by stabilizing transition states through hydrogen bonding .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance enolate stability but may promote nitro group reduction. Additives like 2-phenylphenol in copper-catalyzed reactions improve yields by scavenging reactive byproducts .

Data Analysis and Contradictions

Q. How do discrepancies in reported reaction yields for similar malonate derivatives inform experimental design?

- Case Study : Diethyl 2-(2-cyanoethyl)malonate synthesis via Michael addition shows yield variations (67.6% vs. 74.1%) depending on solvent (pyridine vs. DMF) and catalyst loading (0.04–0.1 equiv L-proline). Higher enantioselectivity correlates with prolonged reaction times (48 h) and lower temperatures (35°C) .

- Recommendations : Systematic screening of solvent-catalyst pairs and real-time monitoring (e.g., in situ IR) can identify optimal conditions while minimizing side reactions.

Q. What spectroscopic or computational methods resolve ambiguities in malonate intermediate structures?

- EXAFS/FTIR : For Pb(II)-malonate complexes, EXAFS reveals Pb-C distances (~3.0–3.1 Å) indicative of six-membered chelate rings. FTIR distinguishes inner-sphere (direct Fe-O bonding) vs. outer-sphere (H-bonded) malonate adsorption on hematite surfaces .

- DFT Calculations : Modeling the malonate’s HOMO-LUMO gap predicts reactivity toward electrophiles, aiding in rational catalyst design for challenging transformations .

Methodological Best Practices

Q. What purification techniques ensure high purity of this compound derivatives?

- Chromatography : Use reverse-phase HPLC with C18 columns for polar nitro-containing derivatives. For non-polar analogs, flash chromatography with EtOAc/hexanes gradients (5–30%) effectively separates byproducts .

- Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals suitable for X-ray diffraction, resolving structural ambiguities .

Q. How is the stability of this compound assessed under storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.